2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide
Description
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a 4-methylphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-7-9-15(10-8-13)20-17(22)11-16-18(23)21(19(24)25-16)12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQCKEPVVXFQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolidinone intermediate.
Acetamide Formation: The final step involves the acylation of the thiazolidinone derivative with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The benzyl and acetamide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Biological Activities
The biological activities of this compound have been explored through various studies, highlighting its potential in several therapeutic areas:
Antimicrobial Activity
Research has demonstrated that 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains effectively, with some studies indicating its activity comparable to conventional antibiotics like oxacillin .
Anticancer Properties
The compound's anticancer potential has been investigated in vitro, revealing mechanisms that may induce apoptosis in cancer cells. Preliminary findings suggest that it may interfere with key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
Studies have indicated that this compound possesses anti-inflammatory properties, potentially modulating inflammatory responses through various biochemical pathways . This aspect is particularly relevant in the context of diseases characterized by chronic inflammation.
Case Studies
Several case studies have documented the efficacy of This compound :
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial activity demonstrated that this compound effectively inhibited Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics in specific assays . -
Anticancer Mechanism Investigation :
Another investigation focused on its mechanism of action against cancer cell lines showed that it induced apoptosis through mitochondrial pathways, suggesting a promising avenue for cancer therapeutics . -
Inflammatory Response Modulation :
Research exploring the anti-inflammatory effects revealed that this compound could significantly reduce markers of inflammation in cellular models, indicating its potential for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidinone ring structure.
Benzyl Derivatives: Compounds containing a benzyl group.
Acetamide Derivatives: Compounds with an acetamide moiety.
Uniqueness
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is a synthetic compound that belongs to the class of thiazolidinones, which are recognized for their diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. The unique structural features of this compound contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O3S, with a molecular weight of 354.4 g/mol. The compound features a thiazolidinone core linked to a benzyl group and an acetamide functionality, which enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O3S |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 923195-54-4 |
Antimicrobial Activity
Research indicates that compounds within the thiazolidinone class exhibit significant antimicrobial properties. Preliminary studies on this compound suggest it can inhibit the growth of various bacterial and fungal strains. For example, studies have shown that related thiazolidinone derivatives possess minimum inhibitory concentrations (MICs) ranging from 10.7 to 40.2 μmol/mL against multiple pathogens .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is attributed to its ability to modulate key inflammatory pathways. It has been suggested that thiazolidinones can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation processes. This activity is crucial for developing treatments for conditions characterized by chronic inflammation.
Anticancer Activity
The anticancer properties of this compound are currently under investigation. Thiazolidinones have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation. Studies indicate that structural modifications can enhance cytotoxicity against different cancer cell lines .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell survival.
- Signal Transduction Modulation : It could interfere with signaling pathways that regulate apoptosis and cell cycle progression.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazolidinone derivatives similar to this compound:
- Antimicrobial Evaluation : A study tested a series of thiazolidinone derivatives against eight bacterial and eight fungal species, revealing potent antimicrobial activity with MIC values indicating effective inhibition .
- Cytotoxicity Assessment : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Q & A
Q. What are the recommended synthetic routes for 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide, and how can reaction conditions be optimized?
The synthesis of thiazolidinone derivatives typically involves condensation reactions. For example, analogous compounds are synthesized via:
- Step 1 : Reacting a thiazolidinedione intermediate (e.g., 5-benzylidene-2,4-thiazolidinedione) with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) .
- Step 2 : Coupling the resulting chloroacetamide intermediate with an aromatic amine (e.g., 4-methylaniline) via nucleophilic substitution.
Optimization strategies : - Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates.
- Monitor reaction progress via TLC and optimize stoichiometric ratios (e.g., 1.5 equivalents of chloroacetyl chloride) to minimize byproducts .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl, acetamide) and thiazolidinone ring structure .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., calculated vs. observed m/z).
- HPLC/Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve synthetic impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anticancer)?
- Orthogonal assays : Validate activity across multiple cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for antimicrobial assays).
- Structural analogs : Synthesize derivatives with modifications to the benzyl or acetamide groups to isolate structure-activity relationships (SARs) .
- Mechanistic studies : Conduct enzyme inhibition assays (e.g., COX-2, HDAC) to identify primary molecular targets .
Q. What experimental designs are recommended for evaluating its therapeutic potential in metabolic disorders (e.g., diabetes)?
- In vitro models : Glucose uptake assays in 3T3-L1 adipocytes or HepG2 hepatocytes.
- In vivo models : Use streptozotocin-induced diabetic rodents, with randomized block designs (4 replicates/group) to assess glycemic control and toxicity .
- Dose-response studies : Test 10–100 mg/kg doses orally for 28 days, monitoring HbA1c and insulin sensitivity .
Q. How can researchers assess the compound’s toxicological profile while minimizing false positives?
- In vitro toxicity : Use MTT assays on HEK293 (normal kidney cells) to gauge selectivity indices (IC₅₀ for cancer vs. normal cells).
- Genotoxicity : Perform Ames tests or comet assays to rule out DNA damage.
- In vivo safety : Monitor liver/kidney function markers (ALT, creatinine) in rodent studies .
Methodological Challenges and Solutions
Q. How can synthetic yields be improved for large-scale production of this compound?
Q. What strategies are effective for stabilizing the thiazolidinone ring during storage?
- Storage conditions : Store at 2–8°C in amber glass vials under inert gas (argon) to prevent hydrolysis/oxidation.
- Lyophilization : Convert to a stable lyophilized powder for long-term storage .
Data Interpretation and Advanced Analytics
Q. How can computational tools aid in predicting the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
